tert-Butyl (5-methylpyrazin-2-yl)carbamate

Catalog No.
S769618
CAS No.
369638-68-6
M.F
C10H15N3O2
M. Wt
209.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (5-methylpyrazin-2-yl)carbamate

CAS Number

369638-68-6

Product Name

tert-Butyl (5-methylpyrazin-2-yl)carbamate

IUPAC Name

tert-butyl N-(5-methylpyrazin-2-yl)carbamate

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)

InChI Key

FGAZCKUQQRDXOX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)OC(C)(C)C

tert-Butyl (5-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates. It contains a tert-butyl group (C(CH3)3), a pyrazin-2-yl group (a six-membered ring with two nitrogens at positions 2 and 5), a methyl group (CH3) attached to the pyrazine ring at position 5, and a carbamate functional group (NH-CO-O-).


Molecular Structure Analysis

The key features of the molecule include:

  • Heterocyclic ring: The pyrazin-2-yl ring is aromatic, meaning it has delocalized electrons across the ring, contributing to stability.
  • Functional groups: The tert-butyl group is a bulky hydrophobic group, while the carbamate group is a functional group commonly found in pharmaceuticals and pesticides [].
  • Methyl substitution: The methyl group on the pyrazine ring may affect the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

  • Hydrolysis: The carbamate bond is susceptible to hydrolysis (reaction with water) to form tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine [].
  • Substitution: The methyl group on the pyrazine ring could potentially be replaced by other groups through appropriate chemical reactions.

XLogP3

1.1

Wikipedia

Tert-Butyl (5-methylpyrazin-2-yl)carbamate

Dates

Modify: 2023-08-15

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